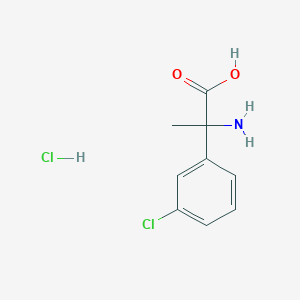

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-2-(3-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHJBMQLXONGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810069-93-2 | |

| Record name | Benzeneacetic acid, α-amino-3-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride typically involves the chlorination of phenylalanine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylalanine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors, influencing neuronal signaling pathways. Research indicates that it can modulate receptor activity, impacting signaling pathways associated with mood regulation and cognitive functions. This property is particularly relevant for developing novel treatments for psychiatric disorders such as anxiety and depression.

Potential Therapeutic Applications

- Neurotransmitter Modulation : Acts as an inhibitor of certain protein interactions, which may help in regulating neurotransmitter systems.

- Psychiatric Disorders : Potential applications in treating conditions like anxiety and depression due to its ability to influence neurotransmitter receptors.

Organic Synthesis

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its functional groups (amino and carboxylic acid) allow for diverse chemical reactions, including:

- Esterification : Formation of esters through reaction with alcohols.

- Amidation : Reaction with amines to form amides.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

Synthetic Methods

Several methods have been developed for synthesizing this compound, allowing for varying yields and purity levels depending on the reaction conditions employed. Common synthetic routes include:

- Reactions with Amines and Carboxylic Acids : Utilizing coupling reactions to form the desired product.

- Use of Catalysts : Employing catalysts to enhance reaction efficiency and selectivity.

Biological Research

In biological research, 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride has been investigated for its potential biological activities:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for enzymes like enkephalinase, which could prolong the effects of neuropeptides involved in pain perception.

- Receptor Interaction Studies : Research focuses on its effects on various receptors, particularly glutamate receptors, which are critical for synaptic transmission and plasticity in the nervous system .

Mécanisme D'action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride

- CAS Number : 1810069-93-2 (racemic mixture) , 123053-22-5 ((S)-enantiomer)

- Molecular Formula: C₉H₁₁Cl₂NO₂

- Molecular Weight : 236.1 g/mol

- Structural Features: A propanoic acid backbone with an amino group and a 3-chlorophenyl substituent at the α-carbon, forming a hydrochloride salt.

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogen or electron-withdrawing substituents exhibit distinct physicochemical and biological properties:

Key Findings :

Backbone Modifications: Propanoic Acid vs. Acetic Acid

Chain length influences steric bulk and solubility:

Key Findings :

Positional Isomerism and Enantiomer-Specific Activity

The position of the chlorine substituent and stereochemistry critically affect biological interactions:

Key Findings :

Functional Group Replacements

Alternative functional groups modify reactivity and applications:

Key Findings :

- Nitrile precursors are critical in Strecker synthesis for scalable α-amino acid production .

- Ether-linked analogs (e.g., phenoxypropan-1-amine) serve as intermediates for stimulant pharmaceuticals .

Data Availability :

- Commercial suppliers like CymitQuimica and Santa Cruz Biotechnology list select derivatives, though some (e.g., 2-Amino-2-(3-chlorophenyl)propanoic acid) are discontinued .

- Analytical methods (e.g., NMR, HPLC) for structural confirmation are standardized across analogs .

Activité Biologique

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activities. Its unique structure, characterized by an amino group, a carboxylic acid, and a chlorinated phenyl group, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁Cl₂NO₂

- Molecular Weight : Approximately 236.10 g/mol

- Structure : Contains a 3-chlorophenyl group attached to the alpha carbon of the propanoic acid backbone.

Research indicates that 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride acts primarily as an inhibitor of certain enzymes and neurotransmitter receptors. Its structural similarity to natural neurotransmitters allows it to interact effectively with biological systems, particularly in modulating neurotransmission through glutamate receptor pathways. This modulation can influence synaptic plasticity and neuronal signaling, which are critical in various neurological conditions.

Biological Activities

-

Neurotransmitter Modulation :

- The compound has been shown to influence neurotransmitter systems, particularly those related to anxiety and depression. It may enhance the effects of enkephalins by inhibiting enkephalinase, an enzyme responsible for their breakdown, potentially leading to analgesic effects.

-

Receptor Interactions :

- Studies have demonstrated that this compound can bind to specific receptor sites involved in mood regulation and cognitive functions. Its ability to modulate receptor activity makes it a candidate for developing treatments for psychiatric disorders.

- Antimicrobial Properties :

Case Studies and Experimental Data

-

Inhibition Studies :

- In vitro studies indicate that 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride can inhibit the activity of enkephalinase, leading to prolonged effects of endogenous enkephalins in pain pathways.

- Neurotropic Effects :

-

Pharmacological Applications :

- The compound's role in modulating neurotransmitter systems positions it as a promising candidate for research into new therapeutic agents for anxiety and mood disorders.

Comparative Analysis with Related Compounds

The following table compares 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Different substitution pattern | Potentially different receptor selectivity |

| (S)-2-Amino-3-(4-methylphenyl)propanoic acid | Methyl group substitution | Altered pharmacokinetics |

| (R)-2-Amino-3-(3-chlorophenyl)propanoic acid | Enantiomer of (S)-isomer | Different biological activity due to chirality |

This comparative analysis illustrates how variations in chemical structure can significantly impact biological activity and receptor interactions.

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride in academic research?

The Strecker amino acid synthesis is the primary method for synthesizing this compound. Key steps include:

- Reaction setup : Condensation of 3-chlorobenzaldehyde with ammonium chloride and sodium cyanide in aqueous ethanol, followed by hydrolysis under acidic conditions to yield the α-amino nitrile intermediate.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using HCl, forming the hydrochloride salt .

- Protection strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during intermediate steps, ensuring regioselectivity .

Table 1: Optimization Parameters for Strecker Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial step) | Prevents side reactions |

| HCl concentration | 6 M (hydrolysis) | Complete nitrile conversion |

| Reaction time | 12–24 hours | Maximizes enantiomeric purity |

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

- Reverse-phase HPLC (RP-HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v). Detection at 254 nm ensures quantification of impurities <0.1% .

- Spectroscopy :

- NMR : H NMR (DO, 400 MHz) confirms the presence of the 3-chlorophenyl group (δ 7.4–7.6 ppm multiplet) and α-proton (δ 4.1 ppm).

- Mass spectrometry (ESI-MS) : [M+H] peak at m/z 230.6 (theoretical: 229.6) .

Q. What safety protocols are critical when handling this compound?

- Storage : Store in a cool (2–8°C), dry environment under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Exposure control : Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyanide in Strecker synthesis) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Chiral auxiliaries : Incorporate (S)- or (R)-phenethylamine during the Strecker synthesis to induce asymmetry, achieving >90% enantiomeric excess (ee) .

- Chromatographic resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) for preparative separation .

- Kinetic resolution : Enzymatic hydrolysis with acylase I selectively cleaves one enantiomer of the acetylated intermediate .

Q. What experimental strategies are used to study its role in enzyme inhibition or protein interactions?

- Kinetic assays : Measure inhibition constants (K) via competitive binding assays with target enzymes (e.g., aminotransferases) using UV-Vis spectroscopy at 340 nm (NADH depletion) .

- X-ray crystallography : Co-crystallize the compound with its target enzyme (e.g., phenylalanine hydroxylase) to resolve binding modes at 2.0 Å resolution .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How can contradictions in pharmacological data across studies be addressed?

- Purity validation : Re-analyze batches using orthogonal methods (e.g., HPLC + NMR) to rule out impurities >98% .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH (7.4 ± 0.1) and temperature (37°C) .

- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources in published IC values .

Q. What strategies mitigate degradation during long-term stability studies?

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolytic byproducts (e.g., 3-chlorophenylacetic acid) .

- Lyophilization : Stabilize the hydrochloride salt by freeze-drying in 5% trehalose, reducing water activity (a < 0.3) .

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC values for kinase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.